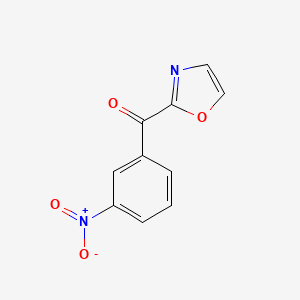

2-(3-Nitrobenzoyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-4-5-16-10)7-2-1-3-8(6-7)12(14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXPLXSNMIJHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 3 Nitrobenzoyl Oxazole

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole (B20620) Ring

The inherent reactivity of the oxazole ring is characterized by a general resistance to electrophilic attack and a susceptibility to nucleophilic attack, particularly at the C2 position. This is a consequence of the electron-deficient nature of the ring caused by the presence of the two heteroatoms.

Influence of the 3-Nitrobenzoyl Group on Ring Activation/Deactivation

The 3-nitrobenzoyl group, attached to the C2 position of the oxazole ring, exerts a profound electronic influence. Both the nitro group and the carbonyl function are strongly electron-withdrawing, pulling electron density away from the oxazole ring system. This effect has two major consequences for the ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): Oxazole itself is already electron-deficient and thus unreactive towards most electrophiles. firsthope.co.inpharmaguideline.com Electrophilic substitution, which typically occurs at the C5 or C4 positions, requires the presence of electron-donating groups to activate the ring. pharmaguideline.comclockss.org The attachment of the powerfully deactivating 3-nitrobenzoyl group further diminishes the ring's electron density, rendering it extremely resistant to standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Activation towards Nucleophilic Attack: Conversely, the significant electron withdrawal by the 3-nitrobenzoyl substituent makes the oxazole ring, especially the C2 and C4 positions, more electrophilic and thus more susceptible to attack by nucleophiles. firsthope.co.inpharmaguideline.com The presence of a strong electron-withdrawing group is a key facilitator for nucleophilic aromatic substitution on heterocyclic rings. firsthope.co.in

Table 1: Influence of the 3-Nitrobenzoyl Group on Oxazole Ring Reactivity

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |

|---|---|---|---|

| C2 | Highly Deactivated | Highly Activated | Directly attached to the strongly electron-withdrawing benzoyl group. Lowest electron density. clockss.org |

| C4 | Highly Deactivated | Activated | Electron density is significantly reduced by the inductive and resonance effects of the C2 substituent. |

| C5 | Highly Deactivated | Slightly Activated | Experiences less electron withdrawal compared to C2 and C4 but is still deactivated for EAS. |

Nucleophilic Attack at the Oxazole C2 Position

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com In 2-(3-Nitrobenzoyl)oxazole, this position is occupied by the benzoyl group. While direct nucleophilic displacement of the entire benzoyl group is not a typical reaction, the electrophilic character of the C2 carbon is greatly enhanced.

Research has shown that nucleophilic attack on substituted oxazoles often leads to ring-opening rather than direct substitution. pharmaguideline.com Strong nucleophiles can attack the C2 position, initiating a cascade of bond cleavages that results in the fragmentation of the heterocyclic ring. The stability of the resulting intermediates determines the final products. For instance, treatment of some oxazoles with nucleophiles like ammonia (B1221849) can lead to ring transformation into imidazoles. pharmaguideline.com The carbonyl carbon of the benzoyl group itself is also a highly electrophilic center and a likely target for nucleophiles, which would constitute a nucleophilic acyl substitution reaction. youtube.comyoutube.com

Reactions Involving the Nitro Group: Reduction, Cycloaddition, and Photochemical Transformations

The nitro group on the benzoyl ring is a versatile functional group that can undergo a variety of chemical transformations, providing pathways to a range of derivatives with different functionalities and potential for further reactions.

Reduction of the Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the substituent, changing it from a strong electron-withdrawing group to a strong electron-donating group. A variety of methods are available for this reduction, many of which are compatible with the oxazole ring.

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic reduction methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). wikipedia.orgresearchgate.net Tin(II) chloride (SnCl₂) in ethanol (B145695) is another widely used reagent for this purpose. researchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C, Raney Ni), offering a milder alternative to using hydrogen gas. researchgate.netresearchgate.net

Other Reagents: Samarium(0) metal and trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine are examples of modern reagents that can achieve this transformation under mild, metal-free conditions. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Solvent(s) | Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room Temperature, 1-4 atm H₂ | High efficiency and clean reaction; widely used. wikipedia.org |

| Fe, HCl | Water, Ethanol | Reflux | A classic, cost-effective method. wikipedia.org |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Mild and effective for many substrates. researchgate.net |

| Zn, NH₄Cl | Methanol/THF | Room Temperature | Mild conditions, suitable for sensitive functional groups. researchgate.net |

| Hydrazine, Raney Ni | Ethanol | Room Temperature to Reflux | Common transfer hydrogenation method. wikipedia.org |

| HSiCl₃, Et₃N | Dichloromethane | Room Temperature | Metal-free reduction method. organic-chemistry.org |

The resulting compound, 2-(3-aminobenzoyl)oxazole, possesses a nucleophilic amino group, opening up possibilities for further derivatization, such as diazotization or acylation.

Photochemical Reactions of Nitrobenzyl/Nitrobenzoyl Derivatives

The photochemistry of aromatic nitro compounds is a well-studied field. iupac.orgdtic.mil While the most famous photochemical application involves ortho-nitrobenzyl compounds as photolabile protecting groups, which undergo intramolecular hydrogen abstraction to release a protected substrate, meta-nitro derivatives like 2-(3-Nitrobenzoyl)oxazole exhibit different behavior. researchgate.netresearchgate.net

Upon irradiation with UV light, aromatic nitro compounds are promoted to an excited state (n,π* triplet state). iupac.org This excited species can behave like a biradical and participate in several reaction pathways:

Intermolecular Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from a suitable donor molecule in the reaction medium (e.g., the solvent), which can initiate radical chain reactions.

Photoisomerization: In some cases, the nitro group can rearrange to a nitrite (B80452) ester, which may then undergo further photochemical or thermal decomposition. iupac.org

Photosubstitution: While less common, photo-induced nucleophilic aromatic substitution can occur.

The specific outcome of the photolysis of 2-(3-Nitrobenzoyl)oxazole would depend heavily on the reaction conditions, particularly the solvent and the wavelength of light used. harvard.edu The disappearance quantum yields for many aromatic nitro compounds are often low, indicating that deactivation back to the ground state is a major competing process. dtic.mil

Intramolecular Cyclization Reactions Involving the Nitro Group

The nitro group itself is not typically involved directly in cyclization reactions. However, its reduced form, the amino group, is an excellent nucleophile and a key participant in the synthesis of numerous heterocyclic systems via intramolecular cyclization.

Following the reduction of 2-(3-Nitrobenzoyl)oxazole to 2-(3-aminobenzoyl)oxazole, the newly formed amino group can act as an intramolecular nucleophile if a suitable electrophilic center can be generated elsewhere in the molecule. While the parent molecule does not possess a readily available electrophile for cyclization, synthetic modifications could introduce one. For example, modification of the oxazole ring or the benzoyl linker could create a precursor for reactions such as:

Pictet-Spengler Reaction: If an aldehyde were introduced at an appropriate position, cyclization could lead to the formation of a new fused ring system.

Nucleophilic Aromatic Substitution (SNA_r_): Introduction of a good leaving group on a nearby aromatic ring could allow the amino group to displace it, forming a new heterocyclic ring.

Such strategies are common in medicinal chemistry for building complex, polycyclic molecules from simpler precursors. The transformation of the nitro group into an amine is a critical step in unlocking this synthetic potential. rsc.org

Reactivity of the Carbonyl Moiety in the 3-Nitrobenzoyl Substituent

The carbonyl group within the 3-nitrobenzoyl substituent of 2-(3-nitrobenzoyl)oxazole serves as a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly enhanced by the cumulative electron-withdrawing effects of both the attached oxazole ring and the nitro group on the benzene (B151609) ring. youtube.comlibretexts.org The nitro group, in particular, deactivates the aromatic ring through a strong resonance (-M) and inductive (-I) effect, which in turn pulls electron density away from the carbonyl carbon, making it more susceptible to reaction with nucleophiles. youtube.comwikipedia.org

This heightened electrophilicity means the carbonyl group readily participates in nucleophilic addition reactions. libretexts.orgyoutube.com The general mechanism involves the attack of a nucleophile on the electron-poor carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commsu.edu This intermediate is typically protonated in a subsequent step to yield the final addition product. youtube.com The stability and reactivity of this carbonyl group are central to many of the transformations involving this class of compounds.

| Influencing Factor | Effect on Carbonyl Group | Consequence |

|---|---|---|

| 3-Nitro Group | Strong electron-withdrawal (-I, -M effects) | Increases electrophilicity of carbonyl carbon |

| Oxazole Ring | Electron-withdrawing character | Enhances electrophilicity of carbonyl carbon |

| Resonance | Delocalizes electron density from the carbonyl group into the aromatic ring | Contributes to the partial positive charge on the carbonyl carbon |

| Steric Hindrance | Relatively unhindered access to the carbonyl carbon | Facilitates approach of nucleophiles |

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder)

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net In this role, the oxazole acts as an azadiene, reacting with a dienophile to form a six-membered ring. The efficiency and feasibility of this reaction are heavily dependent on the electronic properties of both the oxazole (the diene) and the reacting partner (the dienophile).

There are two main types of Diels-Alder reactions based on frontier molecular orbital (FMO) theory:

Normal-Electron-Demand Diels-Alder (NEDDA): This reaction occurs between an electron-rich diene and an electron-deficient dienophile.

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction involves an electron-deficient diene and an electron-rich dienophile. wikipedia.orgsigmaaldrich.comnih.gov

The 2-(3-nitrobenzoyl)oxazole molecule possesses a strongly electron-withdrawing 3-nitrobenzoyl group, which reduces the electron density of the oxazole ring. This deactivation makes the oxazole ring electron-deficient and thus a poor candidate for normal-electron-demand Diels-Alder reactions. However, this same electronic characteristic makes it an excellent candidate for inverse-electron-demand Diels-Alder reactions. nih.govacs.orgresearchgate.netacs.org By reacting with an electron-rich dienophile, such as a vinyl ether or an enamine, the oxazole ring of 2-(3-nitrobenzoyl)oxazole can readily undergo cycloaddition. wikipedia.org Activation of the oxazole nitrogen with a Brønsted or Lewis acid can further lower the energy of the diene's LUMO, facilitating the IEDDA reaction. nih.govacs.orgacs.org

| Reaction Type | Dienophile Requirement | Predicted Reactivity | Rationale |

|---|---|---|---|

| Normal-Electron-Demand (NEDDA) | Electron-deficient (e.g., maleic anhydride) | Low | The 3-nitrobenzoyl group deactivates the oxazole ring, making it a poor electron-rich diene. |

| Inverse-Electron-Demand (IEDDA) | Electron-rich (e.g., ethyl vinyl ether) | High | The electron-deficient nature of the oxazole ring makes it an ideal diene for this reaction type. wikipedia.org |

Mechanistic Pathways of Key Transformations (e.g., Oxidative Cyclization, C-H Activation)

The intricate structure of 2-(3-nitrobenzoyl)oxazole allows for a variety of complex transformations, with mechanistic pathways often involving transition-metal catalysis.

Oxidative Cyclization: While often discussed in the context of oxazole synthesis, the principles of oxidative cyclization can be applied to further functionalize the molecule. These reactions typically involve a palladium catalyst and an oxidant. nih.gov The mechanism can proceed through several steps, including the coordination of the palladium catalyst to the substrate, a C-H activation event to form a palladacycle intermediate, and subsequent reaction with a coupling partner, followed by reductive elimination to yield the product and regenerate the active catalyst. rsc.org

C-H Activation: Direct C-H functionalization has become a powerful tool in organic synthesis for its atom economy. nih.govmdpi.com For a substrate like 2-(3-nitrobenzoyl)oxazole, transition-metal catalysts (commonly palladium) can be used to selectively activate C-H bonds on either the oxazole or the benzoyl ring. researchgate.netnih.gov The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.orgacs.orgnih.gov In this mechanism, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state, often assisted by a base (like an acetate ligand) that accepts the proton. wikipedia.orgrsc.org The oxazole nitrogen can act as a directing group, guiding the catalyst to a specific C-H bond to ensure regioselectivity. researchgate.net

Identification and Trapping of Reactive Intermediates (e.g., Meisenheimer Complexes)

The electron-deficient nature of the 3-nitrobenzoyl ring makes it highly susceptible to nucleophilic attack, leading to the formation of well-characterized reactive intermediates known as Meisenheimer complexes . wikipedia.org A Meisenheimer complex is a stable anionic σ-adduct formed when a nucleophile adds to an electron-poor aromatic ring. wikipedia.org The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing groups on the ring, particularly the nitro group. wikipedia.org

The formation of these complexes is a key step in Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.org In the case of 2-(3-nitrobenzoyl)oxazole, a nucleophile can attack an unsubstituted carbon on the nitroaromatic ring, forming a Meisenheimer complex. While often transient, these intermediates can sometimes be stable enough to be isolated and characterized. nih.govrsc.org The study of their formation and stability provides crucial insight into the reaction mechanism.

| Nucleophile Class | Specific Examples |

|---|---|

| Alkoxides | Methoxide (CH₃O⁻), Ethoxide (C₂H₅O⁻) |

| Amines | Piperidine, Pyrrolidine, Aniline (B41778) |

| Hydrides | Hydride (H⁻) from sources like NaBH₄ |

| Enolates | Acetone enolate |

| Thiolates | Thirophenoxide (C₆H₅S⁻) |

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the rate-determining step. pkusz.edu.cn

For the reactions of 2-(3-nitrobenzoyl)oxazole, KIE studies would be invaluable for elucidating mechanistic details. For instance, in a palladium-catalyzed C-H activation reaction, replacing the targeted C-H bond with a C-D bond would allow for the determination of a KIE. A significant primary KIE would provide strong evidence that the C-H bond cleavage is the rate-limiting step of the reaction. pkusz.edu.cnresearchgate.net Conversely, a KIE value near unity (kH/kD ≈ 1) would suggest that C-H bond breaking occurs in a fast step before or after the rate-determining step. acs.org In nucleophilic aromatic substitution reactions, the absence of a significant KIE often indicates that the initial nucleophilic attack to form the Meisenheimer intermediate is the slow step, rather than the subsequent proton removal. acs.orgrsc.orgmcmaster.ca

| Reaction | Observed kH/kD | Interpretation |

|---|---|---|

| Pd-catalyzed C-H Arylation | ~5.0 | C-H bond cleavage is the rate-determining step. |

| ~1.1 | C-H bond cleavage is not the rate-determining step; another step, like oxidative addition or reductive elimination, is likely rate-limiting. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Nitrobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular map can be constructed.

The ¹H and ¹³C NMR spectra of 2-(3-Nitrobenzoyl)oxazole are predicted to exhibit distinct signals corresponding to the protons and carbons of the oxazole (B20620) and 3-nitrobenzoyl moieties. The electron-withdrawing nature of the nitro group and the carbonyl group, along with the electronic environment of the oxazole ring, significantly influences the chemical shifts.

¹H NMR: The protons on the oxazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the 3-nitrobenzoyl group will also resonate in the aromatic region, but at different chemical shifts due to the influence of the nitro and carbonyl substituents. The proton at the 2-position of the benzoyl ring is anticipated to be the most deshielded due to the anisotropic effect of the carbonyl group.

¹³C NMR: The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm oregonstate.edulibretexts.orglibretexts.org. The carbons of the aromatic ring will appear between δ 120 and 150 ppm, with the carbon attached to the nitro group showing a characteristic downfield shift. The carbons of the oxazole ring are also expected in the aromatic region, with their precise shifts influenced by the attachment of the benzoyl group.

A detailed prediction of the chemical shifts is presented in the interactive data table below.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-(3-Nitrobenzoyl)oxazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-4' | 7.30 - 7.50 | 125.0 - 128.0 |

| Oxazole H-5' | 7.80 - 8.00 | 140.0 - 143.0 |

| Benzoyl H-2 | 8.80 - 9.00 | 130.0 - 133.0 |

| Benzoyl H-4 | 8.40 - 8.60 | 127.0 - 130.0 |

| Benzoyl H-5 | 7.70 - 7.90 | 135.0 - 138.0 |

| Benzoyl H-6 | 8.50 - 8.70 | 124.0 - 127.0 |

| Carbonyl C=O | - | 185.0 - 195.0 |

| Oxazole C-2' | - | 158.0 - 162.0 |

| Benzoyl C-1 | - | 134.0 - 137.0 |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

To unequivocally confirm the structure and the assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For 2-(3-Nitrobenzoyl)oxazole, COSY correlations are expected between the coupled protons on the benzoyl ring (H-4 with H-5, and H-5 with H-6). sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for all protonated carbons in both the oxazole and benzoyl rings. youtube.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the oxazole protons to the carbonyl carbon, and from the benzoyl protons to the carbonyl carbon, which would confirm the connectivity between the two ring systems. youtube.comsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY would be particularly useful in confirming the spatial relationship between the protons on the oxazole ring and the protons on the benzoyl ring, helping to define the preferred conformation of the molecule in solution. libretexts.orgnanalysis.comyoutube.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR and Raman spectra of 2-(3-Nitrobenzoyl)oxazole would be dominated by the characteristic vibrations of the oxazole ring and the nitrobenzoyl moiety.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the FT-IR spectrum, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretch of the ketone is anticipated in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring would likely lower this frequency from that of a simple aliphatic ketone.

Oxazole Ring: The oxazole ring has several characteristic vibrations, including C=N stretching (around 1600-1650 cm⁻¹), C=C stretching, and ring breathing modes.

Aromatic C-H: Stretching vibrations for the aromatic C-H bonds are expected above 3000 cm⁻¹, while out-of-plane bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Predicted Characteristic Vibrational Frequencies for 2-(3-Nitrobenzoyl)oxazole

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Oxazole Ring | C=N Stretch | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for conjugated systems.

The UV-Vis spectrum of 2-(3-Nitrobenzoyl)oxazole is expected to show absorptions corresponding to π-π* and n-π* transitions due to the presence of the aromatic rings, the carbonyl group, and the nitro group.

π-π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. The conjugated system encompassing the benzoyl ring, the carbonyl group, and the oxazole ring will give rise to intense π-π* absorptions, likely in the range of 200-300 nm.

n-π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the oxygen of the carbonyl group and the oxygens of the nitro group. These transitions result in weaker absorption bands at longer wavelengths, typically above 300 nm.

The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoyloxazole.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No specific HRMS data for 2-(3-Nitrobenzoyl)oxazole is available in the reviewed literature. This analytical technique would be crucial for confirming the compound's elemental composition by providing a highly accurate mass-to-charge ratio measurement.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for 2-(3-Nitrobenzoyl)oxazole. Such an analysis would be necessary to determine its precise three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and crystal packing information.

Computational Chemistry and Theoretical Studies on 2 3 Nitrobenzoyl Oxazole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms and to calculate various electronic properties. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are instrumental in predicting optimized structures and understanding their reactivity. irjweb.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. taylorandfrancis.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. irjweb.comnih.gov

In molecules like 2-(3-Nitrobenzoyl)oxazole, the distribution of electron density in the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For similar nitro-substituted aromatic compounds, the HOMO is often localized on the phenyl ring and the oxazole moiety, while the LUMO tends to be concentrated around the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer from the benzoyl-oxazole portion to the nitro group, a characteristic feature of such donor-acceptor systems.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. irjweb.comnih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the stabilization energies (E(2)) associated with electron donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

For molecules containing both electron-donating and electron-withdrawing groups, like 2-(3-Nitrobenzoyl)oxazole, NBO analysis can quantify the extent of intramolecular charge transfer (ICT). esisresearch.org The analysis reveals the delocalization of electron density from the oxazole and benzoyl rings (donors) to the nitro group (acceptor), which contributes significantly to the molecule's stability and electronic properties. esisresearch.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different electrostatic potential values with different colors. Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas signify neutral potential. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and the prediction of absorption spectra. mpg.de It is a widely used computational method to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. diva-portal.org The accuracy of TD-DFT predictions can be enhanced by including solvent effects, often through models like the Polarizable Continuum Model (PCM). d-nb.infobeilstein-journals.orgresearchgate.net

For organic molecules, TD-DFT calculations, often using the B3LYP functional, can provide results that are in good agreement with experimental UV-Vis spectra. mdpi.com The predicted electronic transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). mdpi.com In the case of 2-(3-Nitrobenzoyl)oxazole, the low-energy transitions are expected to be of the π → π* and n → π* type, with significant intramolecular charge transfer character from the benzoyl-oxazole moiety to the nitro-phenyl ring.

Table 2: Predicted UV-Vis Spectral Data (Hypothetical for 2-(3-Nitrobenzoyl)oxazole based on similar compounds)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~350-400 | > 0.1 | HOMO → LUMO |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: DFT calculations have become a standard tool for predicting 1H and 13C NMR chemical shifts. github.io The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netnih.gov The accuracy of the predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. researchgate.netnih.gov For instance, functionals like WP04 and ωB97X-D combined with appropriate basis sets have shown good performance in predicting proton and carbon chemical shifts, respectively. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active vibrational modes of a molecule. scirp.org The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors. esisresearch.orgscirp.org The analysis of the potential energy distribution (PED) helps in the assignment of the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions within the molecule. esisresearch.org For oxazole and related compounds, computational methods have been shown to reproduce experimental vibrational spectra with good accuracy. researchgate.net

Table 3: Key Vibrational Modes and Their Predicted Frequency Ranges

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|

| C-H stretching (aromatic) | 3000 - 3100 |

| C=O stretching | 1650 - 1700 |

| C=N stretching (oxazole) | 1550 - 1650 |

| NO2 asymmetric stretching | 1500 - 1550 |

| NO2 symmetric stretching | 1330 - 1370 |

Note: These are general ranges for the specified functional groups and may vary for the specific molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful approach to investigating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. mdpi.com This involves locating the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, reaction pathways can be charted, and activation energies can be determined, providing insights into the feasibility and kinetics of a reaction. researchgate.net While the provided search results offer general information on this computational technique, specific studies elucidating the reaction mechanisms involving 2-(3-Nitrobenzoyl)oxazole were not found.

Table of Compounds

| Compound Name |

|---|

| 2-(3-Nitrobenzoyl)oxazole |

| Adenine |

| Guanine |

| Formaldehyde |

| Benzene (B151609) |

Advanced Functionalization and Derivatization Strategies of 2 3 Nitrobenzoyl Oxazole

Regioselective Functionalization of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, possesses distinct reactivity at its C2, C4, and C5 positions. With the C2 position occupied by the nitrobenzoyl group, functionalization is directed towards the C4 and C5 positions. The choice of strategy dictates the regiochemical outcome.

Metalation, involving the deprotonation of a C-H bond to form a carbon-metal bond, is a powerful method for introducing substituents onto the oxazole ring. The inherent acidity of the oxazole protons (C2 > C5 > C4) typically directs deprotonation to the C2 position. However, since this position is substituted in 2-(3-nitrobenzoyl)oxazole, metalation occurs at the next most acidic sites, C5 or C4. The use of highly reactive organolithium reagents followed by transmetalation with magnesium or zinc salts, or direct zincation with potent zinc-amide bases, generates organometallic intermediates that can be quenched with various electrophiles.

Recent studies have demonstrated the effective C2-metalation of sensitive heterocycles like 1,3-benzoxazole using a synergistic base system of Zn(TMP)₂ and KOtBu. strath.ac.uksemanticscholar.org This bimetallic base is strong enough to deprotonate even less activated arenes under mild conditions. strath.ac.uksemanticscholar.org For 2-substituted oxazoles, metalation typically occurs at the C5 position. The resulting organozinc or organomagnesium species can then react with electrophiles such as iodine, acyl chlorides, or aldehydes to install new functional groups with high regioselectivity. nih.gov Quenching with iodine, for instance, yields a 5-iodo-oxazole derivative, a versatile precursor for cross-coupling reactions.

Table 1: Representative Metalation Strategies for Oxazole Functionalization

| Metalation Reagent | Typical Position | Electrophile (Example) | Product Type | Reference(s) |

|---|---|---|---|---|

| n-BuLi | C2/C5 | DMF | Formylated Oxazole | researchgate.net |

| LDA | C2 | I₂ | 2-Iodooxazole | researchgate.net |

| TMP₂Zn·2MgCl₂·2LiCl | C2/C3 (Cinnoline) | Acyl Chloride | Acylated Heterocycle | nih.gov |

This table presents general strategies for oxazole metalation; regioselectivity for 2-(3-nitrobenzoyl)oxazole would primarily target the C5 position.

Direct C-H functionalization has emerged as a step-economical alternative to classical cross-coupling, avoiding the pre-functionalization required for metalation strategies. These methods typically employ a transition-metal catalyst (e.g., palladium, rhodium, or cobalt) to activate a C-H bond, often guided by a directing group (DG). rsc.org

In 2-(3-nitrobenzoyl)oxazole, the oxazole nitrogen or the benzoyl carbonyl oxygen can act as directing groups.

Oxazole as a Directing Group: The nitrogen atom of the oxazole can direct the ortho-C-H functionalization of the benzoyl ring. More relevant to the functionalization of the heterocycle itself, the oxazole moiety can participate in direct arylations. While C2 arylation is common for 4- or 5-substituted oxazoles, conditions have been developed to achieve C5 arylation of 2-substituted oxazoles. beilstein-journals.org

Carbonyl as a Directing Group: The benzoyl carbonyl oxygen can direct functionalization to the ortho positions of the phenyl ring. However, C-H activation on the oxazole ring itself is also feasible. Cobalt-catalyzed decarboxylative C-H functionalization has been used to install benzoyl groups at the C2 position of oxazoles, highlighting the reactivity of the ring under such conditions. researchgate.net Rhodium-catalyzed oxidative olefination of 2-arylbenzoxazoles demonstrates regioselective C-H activation directed by the heterocyclic nitrogen, a process that could be adapted for the C5 position of the oxazole ring in the target molecule. acs.org

These methods allow for the introduction of aryl, alkenyl, and alkyl groups, significantly expanding the structural diversity accessible from the parent compound. rsc.orgbeilstein-journals.org

Modification of the Nitrobenzoyl Moiety

The nitrobenzoyl portion of the molecule offers two primary sites for chemical modification: the nitro group and the carbonyl group.

The reduction of the aromatic nitro group to a primary amine is a fundamental and versatile transformation. The resulting 2-(3-aminobenzoyl)oxazole is a key intermediate for a wide range of derivatizations. Several methods are available for this reduction, offering different levels of chemoselectivity and reaction conditions.

Catalytic Hydrogenation: This is a common and clean method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It is highly efficient but may also reduce other susceptible functional groups if not controlled.

Dissolving Metal Reduction: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are effective and often show good selectivity for the nitro group in the presence of ketones. researchgate.net The use of iron is particularly advantageous due to its low cost and environmental friendliness. researchgate.net

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.

Electrochemical Reduction: This method can generate nitroarene radical anions under mild conditions, which then proceed to the amine. chemrxiv.org

The resulting aniline (B41778) derivative is a versatile building block, enabling further reactions such as acylation, sulfonylation, diazotization for Sandmeyer reactions, or participation in condensation reactions to form new heterocyclic rings. researchgate.netacs.org

Table 2: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Potential Issues | Reference(s) |

|---|---|---|---|---|

| H₂, Pd/C | RT-50°C, 1-50 atm H₂ | High yield, clean byproducts | Requires H₂ gas, may reduce other groups | nih.gov |

| Fe, AcOH | Reflux | Inexpensive, selective | Acidic, workup can be tedious | researchgate.net |

| SnCl₂·2H₂O, HCl/EtOH | Reflux | High yield, common lab reagent | Stoichiometric tin waste | nih.gov |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous, RT | Mild conditions | Aqueous workup required | nih.gov |

The ketone of the benzoyl group is another handle for chemical modification, allowing for changes to the linker between the two ring systems. Standard ketone chemistry can be applied to introduce new functionalities.

Reduction to Alcohol: The carbonyl can be reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). This transformation changes the geometry and electronic nature of the linker from a planar, electron-withdrawing ketone to a flexible, electron-donating alcohol.

Reductive Amination: The ketone can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

Conversion to Oxime/Hydrazone: Reaction with hydroxylamine (B1172632) or hydrazine derivatives yields the corresponding oximes or hydrazones, introducing additional nitrogen atoms and potential ligation sites.

Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction, allowing for the extension of the carbon skeleton.

These derivatizations are crucial for probing the structure-activity relationship, as they directly impact the molecule's conformation and ability to participate in hydrogen bonding.

Strategies for Complex Molecular Architecture Construction

The functionalized derivatives of 2-(3-nitrobenzoyl)oxazole serve as versatile building blocks for constructing more complex molecules, including poly-heterocyclic systems and macrocycles. chemrxiv.orgnih.gov The strategies often involve tandem or domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. nih.govrsc.orgorganic-chemistry.org

For example, the 2-(3-aminobenzoyl)oxazole intermediate (from Section 6.2.1) is a prime substrate for building fused ring systems. Reductive N-heterocyclization of related N-(2-nitrobenzoyl)amides is a known route to quinazolinones. acs.org Similarly, the amine can react with β-dicarbonyl compounds in a Friedländer-type synthesis to construct quinoline (B57606) rings, a process that can be performed in a one-pot, domino fashion starting from the nitro compound. researchgate.net

Functional groups installed on the oxazole ring (from Section 6.1) provide orthogonal handles for elaboration. A C5-iodo-oxazole derivative can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append new aryl, vinyl, or alkynyl groups. chemrxiv.org The resulting ethynyl (B1212043) oxazoles are valuable intermediates for click chemistry, allowing for facile conjugation to other molecules. chemrxiv.org

By combining modifications on both the oxazole and benzoyl moieties, chemists can devise convergent synthetic routes to highly elaborate molecular targets. A tandem sequence could involve the reduction of the nitro group, followed by an intramolecular cyclization that engages a substituent previously installed on the oxazole ring, leading to novel, rigid, polycyclic scaffolds. clockss.orgsioc-journal.cn

Emerging Research Areas and Applications of 2 3 Nitrobenzoyl Oxazole in Chemical Synthesis

Use as a Versatile Synthetic Intermediate and Building Block

The structure of 2-(3-Nitrobenzoyl)oxazole suggests it is a highly versatile intermediate for organic synthesis. The molecule possesses several reactive sites that can be targeted for chemical modification.

The Nitro Group : The nitro functionality is a powerful electron-withdrawing group that can be readily reduced to an amino group. This transformation opens up a vast array of subsequent reactions, including diazotization, acylation, and the formation of amides or sulfonamides. This makes the compound a precursor to a variety of substituted aminobenzoyl oxazoles, which are valuable in medicinal chemistry.

The Carbonyl Group : The ketone linker can undergo typical carbonyl reactions, such as reduction to a secondary alcohol or conversion into an oxime. It also serves as a handle for nucleophilic addition reactions.

The Oxazole (B20620) Ring : Oxazole rings can participate in cycloaddition reactions and can be functionalized through various methods, including C-H activation. nih.gov They are stable aromatic systems found in many natural products and pharmaceuticals. nih.gov

These reactive sites allow 2-(3-Nitrobenzoyl)oxazole to serve as a foundational building block for creating more complex molecules with diverse functionalities. Oxazole-based molecules, in general, are recognized as significant heterocyclic nuclei in drug discovery due to their ability to engage in various non-covalent interactions with biological targets. nih.gov

Applications in the Construction of Complex Heterocyclic Systems

The inherent reactivity of 2-(3-Nitrobenzoyl)oxazole makes it a promising candidate for constructing more elaborate heterocyclic frameworks. The oxazole moiety itself is a key component in many bioactive compounds and can be used as a scaffold to build larger systems. nih.govnih.gov

For instance, the transformation of the nitro group into an amine creates a nucleophilic center that can participate in intramolecular cyclization reactions. Depending on the reagents and reaction conditions, this could lead to the formation of fused heterocyclic systems, where the newly formed ring is annexed to the phenyl group. The synthesis of various benzoxazole (B165842) and benzothiazole (B30560) derivatives often involves intramolecular cyclization of precursors containing ortho-substituted anilines. acs.orgnih.govchemicalbook.comorganic-chemistry.orgacs.org While the nitro group in 2-(3-Nitrobenzoyl)oxazole is in the meta position, its reduction and subsequent modification could enable pathways to other complex, nitro-substituted heterocyclic structures. scispace.comresearchgate.netrjptonline.org

Exploration in Materials Science for Advanced Optical Properties (e.g., NLO materials)

Derivatives of oxazole are increasingly being investigated for their applications in materials science, particularly for their optical properties. jksus.org Organic compounds with electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit significant nonlinear optical (NLO) activity.

In 2-(3-Nitrobenzoyl)oxazole, the nitro group acts as a strong electron acceptor, while the oxazole ring can function as part of the conjugated bridge. This "push-pull" electronic structure is a common design motif for NLO chromophores. researchgate.net Theoretical and experimental studies on other oxazole and benzoxazole derivatives have demonstrated their potential for applications in organic light-emitting diodes (OLEDs) and as NLO materials. jksus.orgresearchgate.net The significant intra-molecular charge transfer observed in some oxazole derivatives is a key indicator of potential NLO properties. jksus.orgworldscientific.com Although direct studies on the NLO properties of 2-(3-Nitrobenzoyl)oxazole are not available, its structure is analogous to other compounds that have shown promise in this area, suggesting it as a candidate for further investigation. mdpi.comresearchgate.net

Table 1: Potential Properties Based on Structural Analogs

| Feature | Potential Application Area | Rationale |

|---|---|---|

| Electron Acceptor (Nitro Group) | Nonlinear Optics (NLO) | Creates a "push-pull" system necessary for second-order NLO effects. researchgate.net |

| Heterocyclic Core (Oxazole) | Medicinal Chemistry | Acts as a versatile scaffold for binding to biological targets. nih.gov |

| Multiple Reactive Sites | Complex Molecule Synthesis | Allows for sequential and targeted chemical modifications. |

| Aromatic System | Materials Science (OLEDs) | Oxazole derivatives are known to have electron transport and hole-blocking properties. jksus.org |

Role in Multi-Step Organic Synthesis Pathways

In the context of a multi-step synthesis, an intermediate like 2-(3-Nitrobenzoyl)oxazole would be valuable for its ability to introduce the oxazole moiety and a masked amino group (via the nitro group) in a single step. A synthetic route could involve the initial preparation of this compound, followed by a series of transformations targeting its different functional groups.

For example, a synthetic pathway could be designed where the nitro group is first reduced to an amine. This new amine could then be used as a point of attachment for another molecular fragment before further reactions are carried out on the ketone or the oxazole ring. The ability to perform selective modifications at different stages makes it a strategic component in the convergent synthesis of complex target molecules. The development of multi-step protocols for creating functionalized oxazoles is an active area of research. organic-chemistry.org

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. springerprofessional.deuc.ptresearchgate.net This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, all of which can be relevant to the synthesis of 2-(3-Nitrobenzoyl)oxazole.

Nitration Reactions : Aromatic nitration is often a highly exothermic and potentially hazardous process. Performing such reactions in a continuous flow reactor allows for superior heat management and minimizes the volume of hazardous material at any given time, thereby enhancing safety.

Heterocycle Synthesis : The synthesis of heterocyclic compounds like oxazoles often benefits from the precise temperature and time control afforded by flow reactors, leading to higher yields and purities. researchgate.netresearchgate.net Multi-step flow processes have been successfully developed for the synthesis of various functionalized oxazoles and other heterocycles. nih.govbeilstein-journals.orgfigshare.commtak.hu

While a specific flow synthesis protocol for 2-(3-Nitrobenzoyl)oxazole has not been detailed in the literature, the general methods for synthesizing ketones, nitro-aromatics, and oxazoles are adaptable to flow chemistry platforms. beilstein-journals.orgnih.govlabcluster.com A telescoped multi-step flow process could potentially be designed to produce and then subsequently modify 2-(3-Nitrobenzoyl)oxazole without isolating intermediates. nih.govmtak.hu

Q & A

Basic Research Questions

Q. What established synthetic routes are effective for preparing 2-(3-Nitrobenzoyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitro-substituted oxazoles often involves condensation reactions. For example, 2-(nitrophenyl)oxazole derivatives can be synthesized by reacting nitrobenzaldehydes (e.g., m-nitrobenzaldehyde) with dimethyl aminoacetal under acidic conditions (e.g., concentrated H₂SO₄ and P₂O₅ at 180°C). Yields are influenced by the nitro group's position; meta-substitution may require extended reaction times or adjusted stoichiometry. Purification via recrystallization (e.g., ethanol) is recommended . For 3-nitrobenzoyl derivatives, analogous routes using 3-nitrobenzoyl chloride or ester intermediates with oxazole precursors could be explored, leveraging nucleophilic acylation strategies .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(3-Nitrobenzoyl)oxazole?

- Methodological Answer : Comprehensive structural elucidation requires multi-modal spectroscopy:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons near the nitro group) and carbon backbone. DEPT experiments can distinguish CH₂/CH₃ groups in side chains .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretching vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 234.04 for C₁₀H₆N₂O₄) and fragmentation patterns .

Q. How can the nitro group in 2-(3-Nitrobenzoyl)oxazole be chemically modified to probe its role in bioactivity?

- Methodological Answer : The nitro group can be reduced to an amine (e.g., catalytic hydrogenation with Pd/C in methanol) to assess its electronic effects on biological interactions. Comparative studies between nitro and amino derivatives can reveal structure-activity relationships (SAR). Alternatively, replacing the nitro group with other electron-withdrawing groups (e.g., cyano) via nucleophilic substitution (e.g., SNAr) may modulate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 3-nitrobenzoyl group on the oxazole ring's reactivity?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature induces meta-directing effects, altering the oxazole ring’s electron density. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution, while Hammett σ constants predict substituent effects on reaction rates. Experimentally, kinetic studies under varying electrophilic/nucleophilic conditions (e.g., nitration or Suzuki coupling) reveal regioselectivity trends .

Q. How do computational models predict the photophysical properties of 2-(3-Nitrobenzoyl)oxazole derivatives?

- Methodological Answer : Time-Dependent Density Functional Theory (TDDFT) with hybrid functionals (e.g., B3LYP/6-31+G(d)) accurately models excited-state behavior. For 2-(3-Nitrobenzoyl)oxazole, TDDFT can simulate absorption/emission spectra by analyzing vertical transitions (S₀→S₁) and charge-transfer character. Solvent effects are incorporated via implicit models (e.g., IEFPCM). Benchmarking against experimental UV-Vis data validates predictions .

Q. What strategies improve low yields in the synthesis of nitro-substituted oxazoles, particularly for meta-nitro derivatives?

- Methodological Answer : Low yields in meta-substituted systems often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency during oxazole formation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .

- Protecting Groups : Temporarily shield reactive sites (e.g., acetylating the oxazole nitrogen) to direct nitro group incorporation .

Q. How does benzannulation at the oxazole moiety influence the excited-state intramolecular proton transfer (ESIPT) in 2-(3-Nitrobenzoyl)oxazole?

- Methodological Answer : Benzannulation extends π-conjugation, altering the S₁ state’s charge-transfer character. Computational modeling (TDDFT) shows that while emission wavelengths remain stable, energy barriers for proton transfer increase due to reduced H-bond strength. Experimental validation involves fluorescence lifetime measurements and solvent polarity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.